molecular formula C19H30N4O2 B5692001 N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide

N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide

Cat. No.: B5692001
M. Wt: 346.5 g/mol
InChI Key: VQGCDMIOPNWJDB-MSOLQXFVSA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dimethylimidazole moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-13-20-9-16(22(13)2)10-23-11-17(14-3-4-14)18(12-23)21-19(24)15-5-7-25-8-6-15/h9,14-15,17-18H,3-8,10-12H2,1-2H3,(H,21,24)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGCDMIOPNWJDB-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CN2CC(C(C2)NC(=O)C3CCOCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C)CN2C[C@@H]([C@H](C2)NC(=O)C3CCOCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Dimethylimidazole Moiety: This is typically done through alkylation reactions using dimethylimidazole derivatives.

    Formation of the Oxane-4-carboxamide: This final step involves the coupling of the intermediate with oxane-4-carboxylic acid derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-N: Shares a similar pyrrolidine core but differs in the substituents attached to the ring.

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-[(2,3-dimethylimidazol-4-yl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide is unique due to its combination of a cyclopropyl group, dimethylimidazole moiety, and oxane-4-carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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